![molecular formula C6H12N2O B3243001 (5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine CAS No. 154153-25-0](/img/structure/B3243001.png)
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine
Overview
Description
“(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine” is a chemical compound with the molecular formula C5H10N2O . It is a powder in physical form .
Synthesis Analysis
The synthesis of 4,5-Dihydro-1,2-oxazoles, such as “(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine”, involves 1,3-Dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide . The reactions are carried out at room temperature in methanol or using excess compound as a solvent .Molecular Structure Analysis
The molecular structure of “(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine” is represented by the formula 1S/C5H10N2O/c1-5(2)3-4(6)7-8-5/h3,7H,6H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involving “(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine” include its reaction with allylic compounds or propargyl alcohol to form a series of 4,5-dihydro-1,2-oxazoles .Physical And Chemical Properties Analysis
“(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine” has a melting point of 101-103 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Safety and Hazards
The safety information for “(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(5,5-dimethyl-4H-1,2-oxazol-3-yl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)3-5(4-7)8-9-6/h3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFDQWSJHZEMIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO1)CN)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-yl)methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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